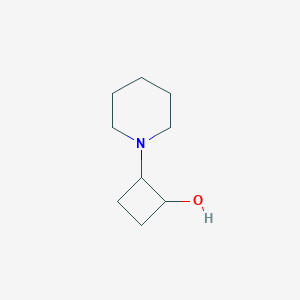
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DFB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. DFB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
Mecanismo De Acción
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins such as tubulin, histone deacetylases (HDACs), and phosphodiesterases (PDEs). This compound binds to the active site of these enzymes and disrupts their normal function, leading to the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cell growth, induction of apoptosis, modulation of signaling pathways, improvement of glucose tolerance and insulin sensitivity, and inhibition of pro-inflammatory cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments such as its small size, ease of synthesis, and diverse pharmacological activities. However, this compound also has some limitations such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and lack of selectivity for specific targets.
Direcciones Futuras
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide. These include the identification of new targets for this compound, optimization of its pharmacokinetic properties, development of more selective analogs, and evaluation of its therapeutic potential in various disease models. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising potential for therapeutic applications in various diseases. Its diverse pharmacological activities, mechanism of action, and biochemical and physiological effects make it an attractive target for further research and development. However, further studies are needed to optimize its pharmacokinetic properties, improve its selectivity, and evaluate its therapeutic potential in various disease models.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction between 2,4-difluoroaniline and 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and glioblastoma. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNCBSPMYKCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)





![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)

